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3-Cyano-4-methoxybenzenesulfonamide
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Overview
Description
3-Cyano-4-methoxybenzenesulfonamide is an organic compound characterized by the presence of a cyano group (-CN), a methoxy group (-OCH₃), and a sulfonamide group (-SO₂NH₂) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-methoxybenzenesulfonyl chloride with sodium cyanide under suitable conditions to introduce the cyano group .
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Cyano-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Cyano-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial growth by targeting dihydropteroate synthase .
Comparison with Similar Compounds
4-Methoxybenzenesulfonamide: Lacks the cyano group but shares the methoxy and sulfonamide groups.
3-Cyano-4-methoxybenzenesulfonyl Chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness: 3-Cyano-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyano group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
3-Cyano-4-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2O3S, with a molecular weight of approximately 230.26 g/mol. Its structure features a methoxy group, a cyano group, and a sulfonamide moiety, which contribute to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking natural substrates, effectively blocking the active sites of these enzymes. This mechanism is similar to that of other sulfonamide drugs, which are known for their antibacterial properties by targeting dihydropteroate synthase in bacterial pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that these derivatives can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In studies involving cancer cell lines, such as HepG2 (a liver cancer cell line), this compound showed promising results in inhibiting cell proliferation. The IC50 values for HepG2 cells were reported at approximately 2.28 ± 0.23 μM, indicating effective cytotoxicity against cancer cells . The mechanism involves inducing autophagy and apoptosis in cancer cells, thereby suppressing tumor growth.
Study on HepG2 Cells
A significant study investigated the effects of this compound on HepG2 cells. The compound was found to significantly reduce RalA/B activation and cellular proliferation. This study utilized ELISA-based biochemical assays and autophagy assays to assess the compound's effects on cellular mechanisms .
Key Findings:
- IC50 Values :
- HepG2 cells: 2.28 ± 0.23 μM
- Huh7 cells: 4.31 ± 0.39 μM
- Mechanisms : Induction of autophagy and apoptosis was confirmed through immunofluorescence and IHC analyses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features |
---|---|
3-Cyano-4-methoxybenzenesulfonyl chloride | Contains a sulfonyl chloride instead of a sulfonamide group; less versatile in biological applications. |
4-Methoxybenzenesulfonamide | Lacks the cyano group but shares methoxy and sulfonamide groups; limited biological activity compared to the target compound. |
3-Cyano-4-methoxybenzenesulfonyl fluoride | Features a sulfonyl fluoride group; known for enzyme inhibition but less explored in antimicrobial contexts. |
Properties
Molecular Formula |
C8H8N2O3S |
---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
3-cyano-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C8H8N2O3S/c1-13-8-3-2-7(14(10,11)12)4-6(8)5-9/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
MFBSRCLGOVIYSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C#N |
Origin of Product |
United States |
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